3-Bromo-4-(cyclopropylmethoxy)-5-fluorobenzoic acid
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Overview
Description
3-Bromo-4-(cyclopropylmethoxy)-5-fluorobenzoic acid is an organic compound with a complex structure that includes bromine, fluorine, and a cyclopropylmethoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(cyclopropylmethoxy)-5-fluorobenzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-4-hydroxy-5-fluorobenzoic acid.
Cyclopropylmethoxylation: The hydroxyl group is converted to a cyclopropylmethoxy group using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(cyclopropylmethoxy)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form different derivatives, while reduction can lead to the formation of alcohols or aldehydes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or aldehydes.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
3-Bromo-4-(cyclopropylmethoxy)-5-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Bromo-4-(cyclopropylmethoxy)-5-fluorobenzoic acid exerts its effects depends on its application:
Pharmaceuticals: It may interact with specific enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity.
Organic Reactions: Acts as a substrate or intermediate, undergoing transformations that lead to the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxy-5-fluorobenzoic acid: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
3-Bromo-4-(cyclopropylmethoxy)-benzoic acid: Lacks the fluorine atom.
4-(Cyclopropylmethoxy)-5-fluorobenzoic acid: Lacks the bromine atom.
Uniqueness
3-Bromo-4-(cyclopropylmethoxy)-5-fluorobenzoic acid is unique due to the combination of bromine, fluorine, and cyclopropylmethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and potential pharmaceutical development.
Properties
IUPAC Name |
3-bromo-4-(cyclopropylmethoxy)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO3/c12-8-3-7(11(14)15)4-9(13)10(8)16-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDIQPBOIGJHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2Br)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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